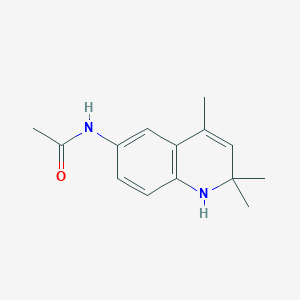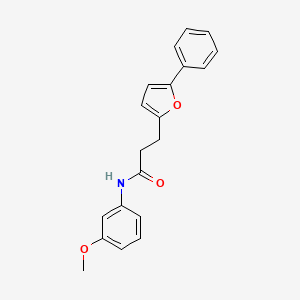
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide is a chemical compound that belongs to the class of dihydroquinolines. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals and industrial applications. The structure of this compound consists of a quinoline ring system with three methyl groups and an acetamide group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide typically involves the condensation of aniline with acetone in the presence of a catalyst. This reaction forms 2,2,4-trimethyl-1,2-dihydroquinoline, which is then further reacted with acetic anhydride to form the acetamide derivative . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Metal-modified catalysts, such as Zn2+ or Sn2+ exchanged tungstophosphoric acid supported on γ-Al2O3, have been employed to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted acetamides. These products can have different biological and chemical properties, making them useful in various applications.
Applications De Recherche Scientifique
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit lipid peroxidation, which is a process that leads to cell damage. It also acts as an antagonist of certain receptors, such as the follicle-stimulating hormone receptor . These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide include:
- 2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol
- N-alkyl derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline
Uniqueness
This compound is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable chemical entity.
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-(2,2,4-trimethyl-1H-quinolin-6-yl)acetamide |
InChI |
InChI=1S/C14H18N2O/c1-9-8-14(3,4)16-13-6-5-11(7-12(9)13)15-10(2)17/h5-8,16H,1-4H3,(H,15,17) |
Clé InChI |
UCJCNPDPQQYIBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(NC2=C1C=C(C=C2)NC(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(methoxymethyl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11045350.png)

![7-(2,3-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11045365.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B11045381.png)
![4-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11045390.png)
![5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide](/img/structure/B11045400.png)
![2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone](/img/structure/B11045403.png)
![5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11045405.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045406.png)
![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)


![5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045432.png)